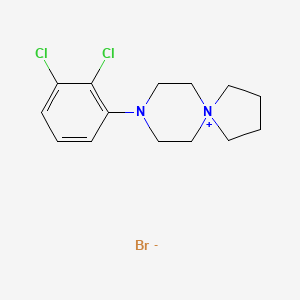

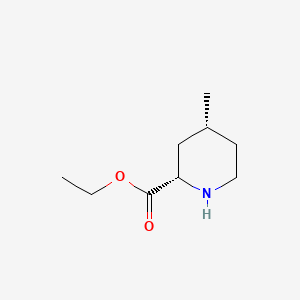

![molecular formula C14H9NO3 B601668 2-(2-ヒドロキシフェニル)-4H-ベンゾ[e][1,3]オキサジン-4-オン CAS No. 1218-69-5](/img/structure/B601668.png)

2-(2-ヒドロキシフェニル)-4H-ベンゾ[e][1,3]オキサジン-4-オン

概要

説明

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It appears as a white to orange to green powder or crystal .

Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one involves a condensation reaction between salicyloyl chloride and salicylamide in the presence of a solvent. This reaction produces an acyl compound, 2-hydroxy-N-(2-hydroxybenzyl) benzamide. Heating this acyl compound in-situ results in cyclization to obtain the crystalline form of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one .Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one consists of a benzoxazinone core with a hydroxyphenyl substituent at the 2-position .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a condensation reaction between salicyloyl chloride and salicylamide, followed by in-situ cyclization .Physical And Chemical Properties Analysis

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a solid at 20°C. It has a melting point range of 204.0 to 208.0°C, with a specific melting point at 206°C. The compound exhibits a maximum absorption wavelength of 371 nm in water .科学的研究の応用

デフェラシロクの合成

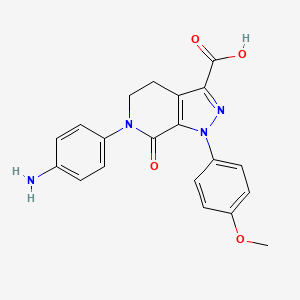

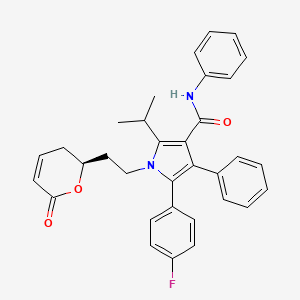

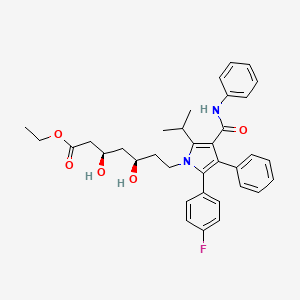

デフェラシロク: は、β-サラセミアなどの慢性貧血などの疾患を持つ患者における慢性的な鉄過剰を軽減するために使用される鉄キレート剤です {svg_1}. 2-(2-ヒドロキシフェニル)-4H-ベンゾ[e][1,3]オキサジン-4-オンは、デフェラシロクの合成における重要な中間体として機能します。 このプロセスには、サリチルアミドとサリチロイルクロリドの反応、続いて4-ヒドラジノ安息香酸による環化が含まれます {svg_2}.

材料科学

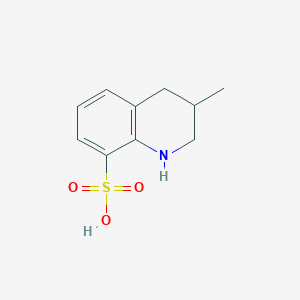

材料科学では、この化合物の構造的および物理的特性、例えば融点や最大吸収波長が注目されています。 これは、特定の光学特性を持つ新しい材料の開発に関連する、ベンゾキサジノン誘導体の光物理的挙動を研究するために使用できます {svg_3}.

化学合成

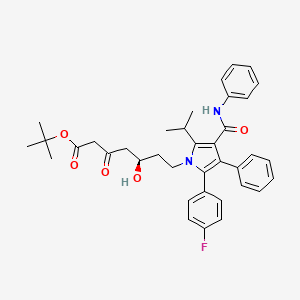

この化合物は、さまざまな化学合成プロセスで使用されています。 例えば、医薬品や農薬の複雑な分子構造の構築に役立つ、二環式1,3-オキサジン-4-オンのワンポット合成における前駆体として機能できます {svg_4}.

分析化学

分析化学では、2-(2-ヒドロキシフェニル)-4H-ベンゾ[e][1,3]オキサジン-4-オンは、明確に定義された純度と特性を持つ標準物質または参照物質として使用できます。 これは、機器の校正や分析方法の検証に役立ちます {svg_5}.

有機化学研究

有機化学の研究者は、この化合物の反応性と変換を調査して、新しい合成方法を開発します。 さまざまな試薬との反応により、新規な反応経路や中間体が発見される可能性があります {svg_6}.

薬理学

定義された分子構造を持つ化合物として、これは薬理学的研究に使用して、小分子と生物学的標的間の相互作用を理解することができます。 これにより、新しい薬物や治療薬の開発につながる可能性があります {svg_7}.

Safety and Hazards

特性

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-11-7-3-1-5-9(11)14-15-13(17)10-6-2-4-8-12(10)18-14/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWIROGSZPXREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218-69-5 | |

| Record name | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3SS25RJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: How is 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one utilized in the synthesis of novel compounds?

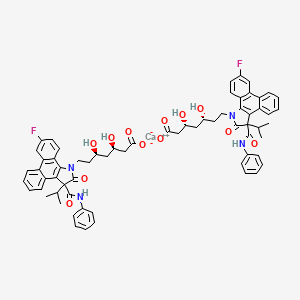

A1: 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one serves as a valuable starting material in the synthesis of deferasirox derivatives. [] These derivatives, containing tetrazole and hydrazine moieties, exhibit potent urease inhibitory activity. The reaction involves the condensation of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one with monosubstituted hydrazides. This reaction pathway offers a route to diversely substituted compounds with potential medicinal applications.

A2: The deferasirox derivatives synthesized using 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one have shown promising in vitro inhibitory activity against Jack bean urease. [] These compounds demonstrate superior potency compared to the standard urease inhibitor, acetohydroxamic acid. The observed activity highlights the potential of this structural motif in developing novel therapeutic agents targeting urease-related diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。